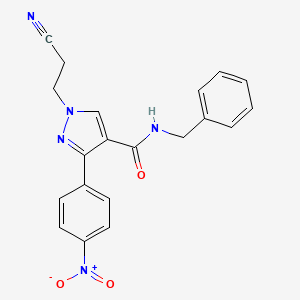
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate
Descripción general
Descripción
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate, also known as TCAP, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate involves its interaction with the GABA receptor system. This compound acts as a positive allosteric modulator of the GABA receptor, increasing the binding affinity of GABA to the receptor and enhancing its inhibitory effects. This leads to an overall increase in GABAergic neurotransmission, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase social interaction. This compound has also been shown to increase levels of GABA and serotonin in the brain, both of which are neurotransmitters involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate. One direction is the development of more potent analogs of this compound for use as therapeutic agents. Another direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound as a tool for studying the GABA receptor system and its role in anxiety and depression could be explored further.
Métodos De Síntesis
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate can be synthesized through a multi-step process involving various chemical reactions. One common method involves the reaction of 1-piperidinylacetic acid with 2,4,6-trimethyl-3-cyclohexen-1-methanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been studied for its potential applications in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects through its interaction with the GABA receptor system. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, this compound has been studied for its potential use as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-13-9-14(2)16(15(3)10-13)12-20-17(19)11-18-7-5-4-6-8-18/h9,14-16H,4-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJZAPVGHSXVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103717 | |
| Record name | (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1005089-99-5 | |
| Record name | (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4900348.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4900364.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B4900380.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4900388.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)


